Cas no 2771132-16-0 (1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid)

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid is a benzoxathiepine derivative characterized by its sulfone and carboxylic acid functional groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules due to its fused heterocyclic structure. The sulfone moiety enhances stability and may influence metabolic properties, while the carboxylic acid group offers versatility for further derivatization. Its rigid bicyclic framework can contribute to selective binding interactions in drug design. The compound's synthetic utility is underscored by its compatibility with various coupling and modification reactions, making it valuable for medicinal chemistry research and targeted molecule development.
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid structure
2771132-16-0 structure
Product name:1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
CAS No:2771132-16-0
MF:C10H10O5S
MW:242.248402118683
CID:6785294
PubChem ID:163300943

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-5H-benzo[e][1,4]oxathiepine-8-carboxylic acid 1,1-dioxide
    • F93737
    • SY344983
    • 1,1-DIOXO-3,5-DIHYDRO-2H-4,1BENZOXATHIEPINE-8-CARBOXYLIC ACID
    • 3,5-Dihydro-2H-benzo[e][1,4]oxathiepine-8-carboxylic acid 1,1-Dioxide
    • 2771132-16-0
    • 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
    • Inchi: 1S/C10H10O5S/c11-10(12)7-1-2-8-6-15-3-4-16(13,14)9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12)
    • InChI Key: DNUKYNHIRQKJHL-UHFFFAOYSA-N
    • SMILES: S1(CCOCC2C=CC(C(=O)O)=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 242.02489459g/mol
  • Monoisotopic Mass: 242.02489459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 89Ų

1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P025GCC-100mg
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
100mg
$244.00 2024-05-07
1PlusChem
1P025GCC-250mg
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
250mg
$405.00 2024-05-07
Aaron
AR025GKO-100mg
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
100mg
$241.00 2023-12-15
Aaron
AR025GKO-250mg
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
250mg
$401.00 2023-12-15
1PlusChem
1P025GCC-500mg
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
500mg
$597.00 2024-05-07
1PlusChem
1P025GCC-10g
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
10g
$3670.00 2023-12-17
1PlusChem
1P025GCC-5g
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
5g
$2670.00 2024-05-07
1PlusChem
1P025GCC-1g
1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
2771132-16-0 95%
1g
$890.00 2024-05-07

Additional information on 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid

Comprehensive Analysis of 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid (CAS No. 2771132-16-0)

The compound 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid (CAS No. 2771132-16-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its benzoxathiepine core, combined with a carboxylic acid functional group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways. The sulfone moiety (1,1-Dioxo) further enhances its reactivity, enabling diverse chemical transformations.

In recent years, the demand for heterocyclic compounds like 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid has surged due to their role in developing small-molecule therapeutics. This compound’s CAS No. 2771132-16-0 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Its structural features align with current trends in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors, which are hot topics in precision medicine and personalized therapy.

The synthesis of 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid involves multi-step organic reactions, often starting from readily available aromatic precursors. Key steps include cyclization and oxidation to introduce the sulfone group, followed by carboxylation at the 8-position. Optimizing these processes is critical for achieving high yields and purity, as impurities can affect downstream applications in drug formulation. Analytical techniques like HPLC and NMR are essential for characterizing this compound.

From a pharmacological perspective, 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid exhibits promising bioactivity. Preliminary studies suggest its potential as a scaffold for designing anti-inflammatory or neuroprotective agents, aligning with the growing focus on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its carboxylic acid group also allows for easy derivatization into esters or amides, expanding its utility in structure-activity relationship (SAR) studies.

Environmental and regulatory compliance is another area of interest for CAS No. 2771132-16-0. As industries prioritize green chemistry, researchers are exploring sustainable synthesis routes for this compound, minimizing hazardous byproducts. Questions like “Is 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid biodegradable?” or “What are its storage conditions?” are commonly searched, highlighting the need for detailed safety data.

In conclusion, 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid (CAS No. 2771132-16-0) represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug development to material science—underscore its importance. As AI-driven molecular design advances, compounds like this will likely play a pivotal role in addressing global health challenges, making them a focal point for future research.

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